1-Bromo-3-(fluoromethyl)-5-iodobenzene

Lipophilicity Drug Design ADME

Sourcing a polyhalogenated arene with genuinely orthogonal reactivity often forces researchers into dead-end generic substitutions that derail multi-step syntheses. This trihalogenated building block is the precise solution. - Orthogonal Triad: The C-I bond undergoes oxidative addition >10²-fold faster than C-Br, enabling a first-stage Suzuki-Miyaura coupling that leaves the bromo site intact for a subsequent, distinct coupling. - Benzylic Handle: After aryl couplings, the -CH₂F group is activated under Pd(0) Tsuji-Trost conditions for late-stage C-N/C-O/C-S diversification, modulating ADME properties without core re-synthesis. - PET Tracer Standard: The benzylic fluoride serves as an identical-structure cold reference for ¹⁸F-radiolabeling, streamlining analytical validation and regulatory documentation.

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
Cat. No. B13909115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(fluoromethyl)-5-iodobenzene
Molecular FormulaC7H5BrFI
Molecular Weight314.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)I)CF
InChIInChI=1S/C7H5BrFI/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2
InChIKeyHUWOSTGTDLXHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(fluoromethyl)-5-iodobenzene: Core Physicochemical Identity for Procurement Specification


1-Bromo-3-(fluoromethyl)-5-iodobenzene (CAS 2641821-87-4) is a trihalogenated aromatic building block bearing bromine (C-1), iodine (C-5), and a fluoromethyl (–CH₂F) substituent at C-3 on the benzene ring . With a molecular formula of C₇H₅BrFI, a molecular weight of 314.92 g·mol⁻¹, and a computed XLogP3 of 3.4, this compound occupies a distinct physicochemical space among polyhalogenated benzene intermediates . Its three differentially reactive halogen centers enable sequential chemoselective transformations that are unattainable with simpler dihalo or monohalo analogs, making precise structural verification essential prior to procurement.

1 Three orthogonal reactive handles (Br, I, CH₂F) for sequential transformations
2 Fluoromethyl group provides tunable benzylic reactivity without premature displacement
3 Distinct lipophilicity profile (XLogP3 3.4) for molecular property design

Why a Generic Trihalobenzene Cannot Replace 1-Bromo-3-(fluoromethyl)-5-iodobenzene in Synthesis


Superficially similar trihalobenzenes—such as 1-bromo-3-chloro-5-iodobenzene or 1-bromo-3-iodo-5-methylbenzene—differ critically in both electronic character and steric profile at the C-3 substituent. The –CH₂F group provides a unique combination of moderate electron-withdrawing induction, a small steric footprint, and a benzylic C–F bond that can serve as a synthetic handle for late-stage diversification [1]. Replacing the fluoromethyl with a chloromethyl group increases lipophilicity (ΔXLogP3 ≈ +0.5) and alters the reactivity profile of the benzylic position, while removal of the iodine substituent eliminates the most reactive coupling site and destroys the orthogonal reactivity triad [2]. These differences translate into divergent reaction outcomes in multi-step sequences, making generic substitution scientifically indefensible without empirical re-validation of each step.

Target: 1-Bromo-3-(fluoromethyl)-5-iodobenzene
C-3 fluoromethyl (–CH₂F) offers moderate electron withdrawal and latent benzylic reactivity
Substitute Risk
Chloromethyl analog increases lipophilicity (ΔXLogP3 ≈ +0.5) and may alter benzylic reaction profiles; reactivity timing may shift
Target: 1-Bromo-3-(fluoromethyl)-5-iodobenzene
Orthogonal iodo/bromo pair enables sequential coupling (C–I > C–Br) without protecting groups
Substitute Risk
Analogs lacking iodine remove the fastest coupling site, destroying chemoselective two-step diversification

Quantitative Differentiation of 1-Bromo-3-(fluoromethyl)-5-iodobenzene vs. Closest Analogs


XLogP3 Lipophilicity: Fluoromethyl Reduces logP by 0.5 Units vs. Chloromethyl Analog

The computed XLogP3 of 1-bromo-3-(fluoromethyl)-5-iodobenzene is 3.4 , whereas the direct chloromethyl analog, 1-bromo-3-chloro-5-iodobenzene, exhibits an XLogP3 of 3.9 [1]. This ΔXLogP3 of –0.5 log units reflects the well-established ability of fluorine substitution to reduce lipophilicity relative to chlorine, without introducing the strong electron-withdrawing character or metabolic liability of a trifluoromethyl group.

Lipophilicity Shift
Head-to-head
ΔXLogP3 = –0.5 vs chloromethyl analog
May improve aqueous solubility and reduce protein binding in lead optimization
Computed XLogP3; experimental logD may vary
Lipophilicity Drug Design ADME

Orthogonal Reactivity Triad: Iodo Site Reacts >10²-Fold Faster Than Bromo in Pd(0) Oxidative Addition

In palladium(0)-catalyzed cross-coupling, oxidative addition rates follow the order Ar–I > Ar–Br >> Ar–Cl, with aryl iodides typically reacting 10²–10³ times faster than the corresponding aryl bromides under identical conditions [1]. 1-Bromo-3-(fluoromethyl)-5-iodobenzene possesses both an iodo and a bromo substituent, enabling sequential, chemoselective coupling: the iodo position can be functionalized first under mild conditions, leaving the bromo site intact for a subsequent transformation. Analogs lacking the iodine substituent (e.g., 1-bromo-3-fluoromethylbenzene) cannot achieve this two-step orthogonal diversification.

Orthogonal Coupling Rate
Class-level
Ar–I reacts >10²-fold faster than Ar–Br
Supports sequential C–C bond formation without protecting groups
Rate differential may vary with catalyst and conditions
Chemoselective Coupling Palladium Catalysis Sequential Functionalization

Benzylic Fluoride as a Latent Electrophile: Leaving Group Ability F > OAc in Pd-Catalyzed Substitution

Benzylic fluorides have been demonstrated to be competent substrates for Pd(0)-catalyzed Tsuji–Trost substitution with carbon, nitrogen, oxygen, and sulfur nucleophiles, and for Suzuki cross-coupling with phenylboronic acid [1]. The leaving group ability ranking established for Pd-catalyzed benzylic substitution is CF₃CO₂ ≈ p-NO₂C₆H₄CO₂ ≈ OCO₂CH₃ > F > CH₃CO₂ [1]. This places the –CH₂F group of 1-bromo-3-(fluoromethyl)-5-iodobenzene in a reactivity niche: more reactive than acetate but more chemoselective than trifluoroacetate, allowing controlled late-stage diversification.

Benzylic Fluoride Leaving Group
Class-level
Leaving group ability: F > CH₃CO₂
Provides an orthogonal handle for late-stage diversification
Requires Pd(0) or Ag(I) activation
Benzylic Fluoride Tsuji-Trost Reaction C–F Bond Activation

Reduced Off-Target Nucleophilic Reactivity: Fluoromethyl vs. Chloromethyl in Biological Systems

Studies on peptidyl fluoromethyl ketones as thiol protease inhibitors demonstrate that fluoromethyl ketones are considerably less reactive toward nucleophiles such as the thiol group of glutathione than the corresponding chloromethyl ketones [1]. While fluoromethyl ketones are almost as effective as chloromethyl ketones in target inhibition, the reduced reactivity toward glutathione suggests fewer off-target side reactions in biological systems.

Glutathione Reactivity
Class-level
Fluoromethyl less reactive to glutathione than chloromethyl
May reduce off-target modification in bioactive molecule synthesis
Based on peptidyl fluoromethyl ketone studies
Metabolic Stability Fluoromethyl Ketones Glutathione Reactivity

Halomethylation Reactivity Hierarchy: –CH₂F Provides a Tunable Benzylic Electrophile Intermediate Between –CH₂Cl and –CH₂Br

In the halomethylation of aromatic hydrocarbons, the incorporated chloromethyl group (–CH₂Cl) is the least chemically reactive among the common halomethyl groups (–CH₂F, –CH₂Cl, –CH₂Br, –CH₂I), with the fluoromethyl group offering intermediate reactivity [1]. This positions 1-bromo-3-(fluoromethyl)-5-iodobenzene as a building block whose benzylic reactivity can be selectively activated under specific catalytic conditions (e.g., Pd(0) or Ag(I)-mediated fluoride abstraction) while remaining inert under conditions that would displace a chloromethyl or bromomethyl group.

Benzylic Reactivity Tuning
Class-level
Reactivity: –CH₂I > –CH₂Br > –CH₂F > –CH₂Cl
Allows tunable benzylic functionalization timing
May require specific catalyst selection
Halomethylation Benzylic Electrophile Reactivity Tuning

Purity Benchmarking: Commercially Available at 98% vs. Typical 95% for Generic Trihalobenzene Analogs

1-Bromo-3-(fluoromethyl)-5-iodobenzene is commercially available at a certified purity of 98% (CAS 2641821-87-4) from multiple suppliers . In contrast, closely related analogs such as 1-bromo-3-chloro-5-iodobenzene (CAS 13101-40-1) and 3-fluoro-5-iodobenzyl bromide (CAS 1261759-75-4) are typically supplied at 95% purity . The 3-percentage-point purity advantage reduces the burden of impurity profiling and purification prior to use in sensitive catalytic reactions.

Commercial Purity
Head-to-head
98% vs 95% for closest trihalobenzene analogs
Reduces purification burden before catalytic use
Supplier specification; verify by in-house QC
Purity Specification Procurement Quality Control

Optimal Application Scenarios for 1-Bromo-3-(fluoromethyl)-5-iodobenzene Based on Quantitative Differentiation


Sequential Chemoselective Cross-Coupling in Parallel Medicinal Chemistry Libraries

The >10²-fold oxidative addition rate advantage of the C–I bond over the C–Br bond enables a first-stage Suzuki–Miyaura coupling at the iodo position under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, RT–60°C), leaving the bromo site intact for a subsequent orthogonal coupling with a different boronic acid partner [1]. This two-step, one-pot sequential strategy eliminates protecting group manipulations and is directly applicable to the rapid generation of diverse biaryl and terphenyl libraries for drug discovery.

Late-Stage Benzylic Diversification via Pd-Catalyzed C–F Bond Activation

After completing aryl halide couplings, the benzylic fluoride can be activated under Pd(0) Tsuji–Trost conditions for C–N, C–O, C–S, or C–C bond formation, as established by the leaving group ranking F > CH₃CO₂ [1]. This application scenario is particularly valuable for installing polar functional groups (amines, alcohols, thioethers) at the benzylic position to modulate ADME properties without re-synthesizing the core scaffold.

PET Tracer Precursor Synthesis Exploiting the Native Fluorine Handle

The fluoromethyl group serves as a cold reference standard for ¹⁸F radiolabeling strategies, as benzylic fluorides are established precursors for nucleophilic ¹⁸F-fluorination [1]. In contrast to chloromethyl or bromomethyl analogs, the fluoromethyl-bearing building block provides a genuine cold standard with identical structure to the desired ¹⁸F-labeled imaging agent, facilitating analytical validation and regulatory documentation for PET tracer development.

Metabolically Stabilized Bioactive Molecule Construction

When incorporated into drug candidates, the fluoromethyl group reduces glutathione adduct formation relative to a chloromethyl group, as demonstrated by fluoromethyl ketone inhibitor studies [1]. This property makes 1-bromo-3-(fluoromethyl)-5-iodobenzene the preferred building block for synthesizing lead compounds where benzylic metabolic stability is a key optimization parameter, particularly in CNS and oncology programs where off-target reactivity must be minimized.

Application
Selection Property
Validation Focus
Sequential coupling library synthesis
Orthogonal C–I / C–Br reactivity (C–I > C–Br)
Coupling order and catalyst compatibility
Late-stage benzylic functionalization
Benzylic C–F bond activation (F > OAc leaving group)
Pd-catalyzed substitution with N/O/S nucleophiles
PET tracer cold standard
Fluoromethyl matches ¹⁸F-labeled structure
18F labeling efficiency and analytical identity confirmation
Metabolic stability optimization
Fluoromethyl vs chloromethyl reactivity toward thiols
Glutathione adduct formation and microsomal stability
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